1H-1,2,3-Triazole-4,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5N5 |
|---|---|
Molecular Weight |
99.10 g/mol |
IUPAC Name |
2H-triazole-4,5-diamine |
InChI |
InChI=1S/C2H5N5/c3-1-2(4)6-7-5-1/h(H5,3,4,5,6,7) |
InChI Key |
DQSBZDLZCZUJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1N)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h 1,2,3 Triazole 4,5 Diamine and Its Structural Analogues
Strategies for Functionalization and Derivatization
The 1,2,3-triazole-4,5-diamine core is a versatile scaffold for creating more complex, annulated heterocyclic systems. These fused structures often exhibit significant biological or material properties.
The fusion of a second heterocyclic ring onto the 1,2,3-triazole core is a common strategy to develop novel chemical entities. The amino groups of 1,2,3-triazole-4,5-diamine provide reactive sites for cyclocondensation reactions to build adjacent pyrazine (B50134) or pyridazine (B1198779) rings.
A primary and well-established method for synthesizing 1H-1,2,3-triazolo[4,5-b]pyrazines involves the condensation of 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.comnih.gov This reaction has been used to produce various triazolopyrazines, with reported yields in the range of 30–35%. mdpi.com A potential limitation of this method is the formation of isomeric mixtures if an asymmetrically substituted 1,2-dicarbonyl species is used. mdpi.com
An alternative strategy involves the acid-catalyzed cyclization of an ortho-substituted azidocyanoaryl species. mdpi.com For example, 2-azido-3-cyanoquinoxaline, derived from the commercially available 2-chloro-3-cyanoquinoxaline, can be cyclized in the presence of acid to yield 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline in 52% yield. mdpi.com More complex fused systems, such as 4-amino-1,2,3-triazolo[4,5-e]furazano[3,4-b]pyrazine 6-oxide, have also been synthesized through multi-step sequences starting from 3,6-dichlorofurazano[3,4-b]pyrazine. energetic-materials.org.cn
Table 2: Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyrazine Derivatives
| Starting Materials | Product Type | Yield | Reference |
|---|---|---|---|
| 4,5-diamino-1,2,3-triazole and 1,2-dicarbonyl compound | 1H-1,2,3-triazolo[4,5-b]pyrazine | 30-35% | mdpi.com |
| 2-azido-3-cyanoquinoxaline | 1-hydroxy-1H-1,2,3-triazolo[4,5-b]quinoxaline | 52% | mdpi.com |
The synthesis of 1,2,3-triazoles fused to pyridazine rings can be achieved through several reliable methods, leading to different isomers depending on the synthetic design.
For 1H-1,2,3-triazolo[4,5-d]pyridazine systems, a prevalent synthetic route involves the reaction of a 1,2,3-triazole substituted with dicarbonyl species with hydrazine (B178648) hydrate (B1144303). mdpi.com The resulting diacylhydrazide intermediate is then cyclized using either high heat or acid catalysis. mdpi.com Another common approach is the cyclization of a suitable diaminopyridazine precursor using nitrite (B80452). mdpi.comnih.gov
The synthesis of 1H-1,2,3-triazolo[4,5-c]pyridazine systems also frequently relies on the cyclization of diaminopyridazines with a nitrite source, typically in the presence of an acid catalyst. mdpi.comnih.govresearchgate.net One of the early reports demonstrated the cyclization of 5-chloro-3,4-diaminopyridazine with nitrite to afford 7-chloro-3H-1,2,3-triazolo[4,5-c]pyridazine in a high yield of 83%. researchgate.net This method remains a common strategy for accessing this particular heterocyclic core. researchgate.net
Table 3: Common Synthetic Routes to Triazolopyridazines
| Target System | Common Method | Precursors | Reference |
|---|---|---|---|
| 1H-1,2,3-Triazolo[4,5-d]pyridazine | Reaction with hydrazine hydrate followed by cyclization | 1,2,3-Triazole dicarbonyl species | mdpi.com |
| 1H-1,2,3-Triazolo[4,5-d]pyridazine | Cyclization with nitrite | Diaminopyridazine | mdpi.com, nih.gov |
Construction of Annulated (Fused) 1,2,3-Triazole Heterocycles
Triazolo[4,5-d]pyrimidine Systems
The synthesis of triazolo[4,5-d]pyrimidines, also known as 8-azapurines, frequently utilizes 1,2,3-triazole precursors. A general and effective method involves the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids and their derivatives. nuph.edu.uasemanticscholar.orggrafiati.com This approach has proven to be a robust strategy for constructing the fused pyrimidine (B1678525) ring. nuph.edu.uasemanticscholar.org
One specific pathway begins with 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide, which, when fused with thiourea, yields a mercapto-triazolo[4,5-d]pyrimidinone. rsc.org This intermediate can be further functionalized; for instance, methylation and oxidation produce a methylsulphonyl derivative, which can then be converted to methoxy (B1213986) and amino derivatives by reacting with sodium methoxide (B1231860) or ammonia, respectively. rsc.org Similarly, starting with the 2-methyl-2H-1,2,3-triazole analogue provides access to variously substituted 2-methyl-2H-v-triazolo[4,5-d]pyrimidin-7(6H)-ones. rsc.org
Another approach involves the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide using triethyl orthoformate or triethyl orthopropionate. journalskuwait.org This reaction, conducted under reflux conditions in a dimethylformamide (DMF) and 1,4-dioxane (B91453) mixture, efficiently yields 5-alkyl-3-(4-nitrophenyl)-3H- nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidine-7-carbonitriles. journalskuwait.org A series of ticagrelor (B1683153) analogues, which are based on the 1,2,3-triazolo[4,5-d]pyrimidine core, have been synthesized through a multi-step sequence involving nitration, chlorination, reduction, and subsequent substitutions. uliege.be Furthermore, new nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidine derivatives have been prepared by reacting chloro-substituted precursors with various amines under alkaline conditions, yielding potent inhibitors of ubiquitin-specific peptidase 28 (USP28). nih.gov
Table 1: Selected Synthetic Routes to Triazolo[4,5-d]pyrimidine Systems
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide | Thiourea | 5-Mercapto-1-methyl-1H-v-triazolo[4,5-d]pyrimidin-7(6H)-one | rsc.org |
| 5-Amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide | Triethyl orthoformate | 3-(4-Nitrophenyl)-3H- nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidine-7-carbonitrile | journalskuwait.org |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | NaNO₂, Acetic Acid | 7-Chloro-5-(propylthio)- nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidine | uliege.be |
Synthesis of Triazolo-Annulated Azepines, Oxazines, and Thiazines
The versatility of aminotriazoles extends to the synthesis of larger fused ring systems, including azepines, oxazines, and thiazines. The cyclocondensation involving 4,5-diaminotriazoles is a successful strategy for constructing triazolo-annulated di-, oxa-, and thiazepines. nuph.edu.uasemanticscholar.org
For the synthesis of triazolo[4,5-b] Current time information in Bangalore, IN.nih.govdiazepines, 1-substituted-4,5-diamino-1,2,3-triazoles are condensed with β-dicarbonyl compounds like β-diketones and β-ketoesters. researchgate.net For example, reacting 1-benzyl- or 1-phenethyl-4,5-diamino-1,2,3-triazole with β-diketones yields basic triazolodiazepine derivatives, while condensation with β-ketoesters or diethyl malonates results in acidic cyclic amide products. researchgate.net
The synthesis of triazolo-annulated 1,3-oxazines and 1,3-thiazines can be achieved through the intramolecular cyclization of appropriately functionalized 5-amino-1,2,3-triazoles. nuph.edu.uasemanticscholar.orggrafiati.com Specifically, 4-aryl(carboxy-, aminomethyl)-5-amino-1,2,3-triazoles serve as key precursors for these intramolecular reactions. nuph.edu.uasemanticscholar.org The construction of triazolothiadiazines, another class of related fused systems, often starts from 4-amino-1,2,4-triazole-3-thiols, which undergo condensation and cyclization with various electrophiles like α-haloketones or orthoesters followed by treatment with sulfur-containing reagents. mdpi.combiointerfaceresearch.com
Table 2: Synthesis of Triazolo-Annulated Azepines and Thiazines
| Triazole Precursor | Reagents | Fused System | Reference |
|---|---|---|---|
| 1-Benzyl-4,5-diamino-1,2,3-triazole | β-Diketones / β-Ketoesters | 1,2,3-Triazolo[4,5-b] Current time information in Bangalore, IN.nih.govdiazepines | researchgate.net |
| 4-Amino-5-(functionalized)-1,2,3-triazoles | Intramolecular Cyclization | Triazolo-annulated oxazines and thiazines | nuph.edu.ua |
Triazolo[1,5-a]quinoxaline Analogue Synthesis
The synthesis of the 1,2,3-triazolo[1,5-a]quinoxaline scaffold can be achieved through several innovative routes. One efficient method involves the reaction of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes. rsc.org This approach allows for high bond-forming efficiency, in some cases creating four new chemical bonds in a single pot. rsc.org
Another strategy involves the intramolecular cyclization of a triazole precursor. For example, a triazole diester positioned ortho to a nitro group on an aromatic ring can be cyclized to form an ethyl 4,5-dihydro-4-oxo- nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]quinoxaline-3-carboxylate. mdpi.com This cyclization is typically achieved through reduction of the nitro group, for instance, by catalytic hydrogenation (e.g., with a Pd/C catalyst) or by using reducing agents like iron powder. mdpi.comresearchgate.net
Cascade reactions provide a powerful tool for assembling these complex heterocycles. Chen and coworkers developed a synthesis of 4-(trifluoromethyl)-1,2,3-triazolo[1,5-a]quinoxalines via a cascade reaction of N-(o-haloaryl)alkynylimines with sodium azide (B81097), catalyzed by copper iodide and L-proline. mdpi.com More recently, sustainable synthetic methods have been explored, utilizing eco-friendly catalysts and reaction conditions to generate and derivatize the nuph.edu.uarsc.orgCurrent time information in Bangalore, IN.-triazolo[1,5-a]quinoxalin-4(5H)-one core. researchgate.net
N-Substitution and Amido-Derivatives of Diaminotriazole Scaffolds
The amino groups of the diaminotriazole core are nucleophilic and can be readily functionalized through N-substitution and acylation to form amido-derivatives. The synthesis of N-substituted triazoles is crucial for modulating the physicochemical and biological properties of the resulting molecules. researchgate.net
For instance, in the synthesis of triazolo[4,5-d]pyrimidines, N-methyl derivatives of the starting 4-amino-1,2,3-triazole-5-carboxamide are used to produce the corresponding N-methylated fused systems. rsc.org The condensation of 1-benzyl- and 1-phenethyl-4,5-diamino-1,2,3-triazole with various carbonyl compounds demonstrates the straightforward N-alkylation of the triazole ring prior to cyclization. researchgate.net
The formation of amido-derivatives is another key transformation. A library of 1H-1,2,3-triazole-4-carboxamides was generated by replacing a sulfonyl linkage in a parent compound with a carbonyl amide linkage. nih.gov This highlights the chemical tractability of forming amides from triazole carboxylic acids or their activated derivatives. The resulting amides play a critical role in the biological activity of many compounds, acting as crucial pharmacophoric elements. nih.gov
Schiff Base Formation from Diaminotriazole
The primary amino groups of 1H-1,2,3-triazole-4,5-diamine are reactive towards aldehydes and ketones, leading to the formation of Schiff bases (imines). This condensation reaction is a fundamental transformation for creating more complex derivatives. Schiff bases derived from heterocyclic amines are of significant interest due to their diverse applications. dergipark.org.trmwjscience.com
The reaction of 3,5-diamino-1,2,4-triazole with various substituted 2-hydroxybenzaldehydes readily forms the corresponding bis-Schiff bases. science.gov Similarly, reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with different aldehydes yields new Schiff bases where the condensation occurs at the C5-adjacent amino group. dergipark.org.tr The formation of the imine (CH=N) bond is confirmed by spectroscopic methods, such as the appearance of a characteristic signal in the 1H NMR spectrum and the disappearance of the NH₂ proton signals. dergipark.org.tr
These Schiff bases can serve as ligands for metal complexes or as intermediates for the synthesis of other heterocyclic systems. science.govtandfonline.com For example, vanadyl(IV) complexes have been synthesized from Schiff bases derived from 3,5-diamino-1,2,4-triazole. tandfonline.com
Table 3: Examples of Schiff Base Formation from Diaminotriazoles
| Diaminotriazole Derivative | Aldehyde/Ketone | Product Type | Reference |
|---|---|---|---|
| 3,5-Diamino-1,2,4-triazole | Furan-2-carboxaldehyde | Bis-Schiff Base | tandfonline.com |
| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Substituted benzaldehydes | Mono-Schiff Base (at C-NH₂) | dergipark.org.tr |
Regioselective Synthesis of Trisubstituted 1,2,3-Triazole Derivatives Utilizing Diaminotriazole Synthons
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity is a central challenge in heterocyclic chemistry. While the classic Huisgen 1,3-dipolar cycloaddition of azides and alkynes often yields a mixture of regioisomers, modern methods offer greater control. frontiersin.orguq.edu.au The use of diaminotriazole as a starting synthon implies that the triazole ring is pre-formed, and subsequent reactions build upon this scaffold.
However, methods for constructing the trisubstituted triazole ring itself are highly relevant. A versatile approach involves the reaction of β-carbonyl phosphonates with azides, promoted by cesium carbonate in DMSO. nih.govacs.org This method provides access to 1,4,5-trisubstituted triazoles in high yields and with excellent regioselectivity under mild conditions. nih.govacs.org Another metal-free strategy is the reaction of aryl azides with enaminones, which regioselectively yields 4-acyl-1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org
Multi-component reactions are particularly efficient. A one-pot, three-component reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide generates 1,4,5-trisubstituted 1,2,3-triazoles containing a carboxylic ester group. beilstein-journals.org A metal-free [3+2] cycloaddition between allenoates and organic azides has also been reported for the regioselective synthesis of trisubstituted 1,2,3-triazoles. researchgate.net These methods provide a framework for how a highly substituted triazole core, similar to a functionalized diaminotriazole, can be constructed with precise control over the substituent pattern.
Catalytic Approaches in this compound Chemistry
Catalysis plays a pivotal role in modern triazole synthesis, enabling high efficiency, selectivity, and milder reaction conditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, regioselectively producing 1,4-disubstituted 1,2,3-triazoles. frontiersin.orguq.edu.aumdpi.com Conversely, ruthenium-based catalysts, such as Cp*RuCl(PPh₃)₂, selectively yield the 1,5-disubstituted regioisomer. mdpi.comorganic-chemistry.org
In the context of fused systems derived from diaminotriazoles, catalysis is often employed in their construction. Copper catalysts are used not only for the initial triazole formation but also for subsequent cascade reactions. For instance, a Cu/Pd transmetalation relay catalysis enables a one-step, three-component synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from an azide, an alkyne, and an aryl halide. organic-chemistry.org Copper(I) iodide has also been used to catalyze the synthesis of 1,4,5-trisubstituted triazoles. organic-chemistry.org
Silver catalysts have also found application, particularly in cascade reactions for synthesizing fused heterocyclic systems. For example, Ag(I)-catalyzed cascade annulation of 2-aminobenzamides and 2-alkynylbenzaldehydes is used to produce isoquinoline-fused quinazolinones. nih.gov While not starting from diaminotriazole directly, these catalytic cascade methodologies are highly relevant for the synthesis of complex molecules built upon a triazole core. nih.gov Furthermore, metal-free catalytic systems are emerging. Molecular iodine has been used as a catalyst for a three-component reaction of enaminones, tosylhydrazine, and primary amines to produce 1,5-disubstituted 1,2,3-triazoles. mdpi.com
Table 4: Catalysts in Triazole Synthesis
| Catalyst | Reaction Type | Product Regioselectivity | Reference |
|---|---|---|---|
| Copper(I) salts (e.g., CuI) | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted | frontiersin.orguq.edu.au |
| Ruthenium complexes (e.g., Cp*RuCl(PPh₃)₂) | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted | mdpi.comorganic-chemistry.org |
| Cesium Carbonate (Base Catalyst) | β-Carbonyl phosphonates + Azides | 1,4,5-Trisubstituted | nih.govacs.org |
| Molecular Iodine (I₂) | Enaminones + Tosylhydrazine + Amines | 1,5-Disubstituted | mdpi.com |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier "click chemistry" reaction, celebrated for its efficiency, reliability, and high regioselectivity. beilstein-journals.orgbohrium.comrsc.org Independently reported by the groups of Sharpless and Meldal in 2002, this reaction typically joins terminal alkynes and organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles under mild conditions. beilstein-journals.orgnih.govacs.org This method contrasts sharply with the uncatalyzed Huisgen cycloaddition, which generally produces mixtures of both 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov
The CuAAC reaction has a broad scope, tolerating a wide variety of functional groups, and it is often carried out in aqueous solutions. beilstein-journals.orgnih.gov The generation of the active Cu(I) catalyst can be achieved in situ from copper(II) salts like CuSO₄ with a reducing agent, such as sodium ascorbate. beilstein-journals.org The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This catalytic cycle allows for the synthesis of diverse triazoles, including those with applications in medicinal chemistry, bioconjugation, and materials science. bohrium.commdpi.com
While CuAAC is the hallmark method for 1,4-disubstituted triazoles, modifications have been developed to access other substitution patterns. acs.org For instance, the "interrupted click reaction" involves trapping the triazolyl-copper intermediate with an electrophile to introduce a substituent at the C5 position, leading to 1,4,5-trisubstituted 1,2,3-triazoles. acs.org A one-pot, three-component reaction of a terminal alkyne, an azide, and 2H-azirine, catalyzed by copper, can produce enamine-functionalized 1,2,3-triazoles. acs.org Furthermore, the synthesis of structural analogues to the target diamine, such as 1H-1,2,3-triazole-4,5-dithiolates, has been accomplished using Cu(I)-catalyzed 1,3-dipolar cycloaddition. rsc.org
beilstein-journals.orgnih.gov| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cu(I) salts (e.g., CuI, CuSO₄/Na-ascorbate) | Terminal Alkynes, Organic Azides | 1,4-disubstituted 1,2,3-triazoles | High regioselectivity, mild conditions, wide functional group tolerance. | |
| Cu(I) | Terminal Alkyne, Azide, 2H-azirine | Enamine-functionalized 1,4,5-trisubstituted 1,2,3-triazoles | Three-component reaction involving vinyl nitrene transfer to a triazolyl-Cu intermediate. |
Ruthenium- and Iridium-Catalyzed Cycloaddition Methods
To complement the CuAAC reaction, which primarily yields 1,4-isomers, alternative catalytic systems have been developed. Ruthenium and iridium catalysts offer different regioselectivity, providing access to 1,5-disubstituted and fully substituted 1,2,3-triazoles. acs.orgacs.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. acs.orgacs.org A key advantage of RuAAC over CuAAC is its ability to also catalyze the reaction of internal alkynes, which allows for the formation of 1,4,5-trisubstituted 1,2,3-triazoles. acs.orgnih.gov
The most common and effective catalysts for this transformation are pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). nih.gov The reaction mechanism is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.gov This pathway favors the formation of the 1,5-isomer. nih.gov The RuAAC has found broad applications in medicinal chemistry, polymer synthesis, and materials science. acs.orgacs.org For example, it has been used to synthesize S-protected 1H-1,2,3-triazole-4,5-dithiol derivatives, which are structural analogues of this compound. rsc.org
nih.gov| Catalyst | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| CpRuCl(PPh₃)₂ | Primary/Secondary Azides, Terminal Alkynes | 1,5-disubstituted 1,2,3-triazoles | High regioselectivity for the 1,5-isomer. | |
| CpRuCl(COD) | Organic Azides, Internal Alkynes | 1,4,5-trisubstituted 1,2,3-triazoles | Tolerates both terminal and internal alkynes. |
Iridium-Catalyzed Cycloaddition Methods
Iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has emerged as a valuable tool for synthesizing fully substituted 1,2,3-triazoles with high regioselectivity. rsc.orgnih.gov This method is particularly effective for the reaction of azides with electron-rich internal alkynes, such as thioalkynes. rsc.orgresearchgate.net The IrAAC reaction often proceeds under mild conditions and shows excellent compatibility with a range of solvents. researchgate.net It has been successfully used to construct chiral 1,2,3-triazole units and stereocontrolled oligotriazoles. nih.gov The reaction between azides and internal thioalkynes, for instance, provides a direct route to 1,4,5-trisubstituted triazoles containing a sulfur substituent, which can be a precursor for further functionalization. researchgate.net
Metal-Free and Organocatalytic Methodologies
In recent years, significant efforts have been directed towards developing metal-free and organocatalytic methods for triazole synthesis to avoid potential metal contamination in the final products, which is a crucial consideration in medicinal chemistry and materials science. bohrium.combeilstein-journals.org These methods provide alternative pathways to various substituted 1,2,3-triazoles.
The traditional Huisgen 1,3-dipolar cycloaddition can be performed under thermal conditions without a catalyst, but it often requires high temperatures and results in poor regioselectivity. beilstein-journals.org Modern metal-free approaches aim to overcome these limitations. One strategy involves the reaction of enolizable ketones with azides. rsc.org For example, a metal-free, organocascade process has been developed for the direct and selective preparation of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide. rsc.org
Organocatalysis has also emerged as a powerful tool for triazole synthesis. rsc.orgnih.gov These reactions often involve the activation of one of the reacting partners by a small organic molecule. nih.gov For instance, the enamine- or enolate-mediated [3+2] cycloaddition of ketones with azides can produce highly functionalized 1,2,3-triazoles. acs.org Tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective catalysts for the 1,3-dipolar cycloaddition between various carbonyl compounds and azides. nih.gov These organocatalytic methods offer high regioselectivity and can be performed under mild conditions, providing access to both 1,4,5-trisubstituted and 1,4-disubstituted 1,2,3-triazoles. acs.org A metal-free, three-component reaction of aldehydes, nitroalkanes, and organic azides, enabled by organocatalysis, yields 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net
rsc.org| Method | Catalyst/Promoter | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Organocascade Process | None (Metal-Free) | Primary Amines, Enolizable Ketones, 4-Nitrophenyl Azide | 1,5-disubstituted 1,2,3-triazoles | Direct and selective synthesis from readily available starting materials. | |
| Organocatalytic [3+2] Cycloaddition | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α,β-Unsaturated Esters, Azides | Regioselective 1,4-disubstituted 1,2,3-triazoles | Provides access to precursors for pharmaceutically important agents. |
Mechanistic Investigations of Reactions Involving 1h 1,2,3 Triazole 4,5 Diamine Scaffolds
Elucidation of Reaction Pathways for Cycloaddition Processes
The diamino-substituted 1,2,3-triazole core is a precursor for constructing fused heterocyclic systems, primarily through cyclocondensation and cycloaddition reactions. These processes are powerful tools for synthesizing diverse molecular architectures, such as triazolo-annulated pyridines, pyrazines, and pyrimidines. mdpi.comnuph.edu.ua
A primary reaction pathway involves the condensation of 1H-1,2,3-triazole-4,5-diamine with 1,2-dicarbonyl compounds. This reaction leads to the formation of 1H-1,2,3-triazolo[4,5-b]pyrazines. mdpi.com The mechanism proceeds through the initial formation of a Schiff base or a related adduct, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system. The versatility of this method allows for the incorporation of various substituents on the pyrazine (B50134) ring by selecting appropriately substituted dicarbonyl compounds. mdpi.com For instance, the reaction with glyoxal (B1671930) yields the parent triazolopyrazine, while using benzil (B1666583) results in a diphenyl-substituted derivative. mdpi.com
Similarly, cyclocondensation with methylene-active compounds is a demonstrated strategy for synthesizing triazolo[4,5-b]pyridines. nuph.edu.ua The reaction pathway depends on the specific reagents but generally involves the nucleophilic attack of the amino groups of the triazole onto the electrophilic centers of the reaction partner, followed by cyclization and elimination of a small molecule like water or ammonia. These reactions underscore the utility of this compound as a "molecular block" for building complex heterocyclic structures that are significant for biomedical research. nuph.edu.ua
| Reactant | Resulting Product Class | Reaction Type | Reference |
|---|---|---|---|
| 1,2-Dicarbonyl Compounds (e.g., Glyoxal, Benzil) | 1H-1,2,3-Triazolo[4,5-b]pyrazines | Condensation/Cyclization | mdpi.com |
| Methylene Active Compounds | Triazolo[4,5-b]pyridines | Cyclocondensation | nuph.edu.ua |
| 5-Amino-1,2,3-triazole-4-carboxylic acids (related derivatives) | Triazolo[4,5-d]pyrimidine systems | Cyclocondensation | nuph.edu.ua |
Role of Intermediates in Complex Derivatization Transformations
The formation of substituted and fused triazoles from various precursors often proceeds through distinct, short-lived intermediates that dictate the final product's chemo- and regioselectivity. While not always starting from the diamine itself, studies on the synthesis of the 1,2,3-triazole ring provide insight into the types of intermediates involved in its derivatization.
In many [3+2] cycloaddition reactions to form the triazole ring, a common mechanistic feature is the initial nucleophilic addition of a reagent to an azide (B81097), forming a transient triazene (B1217601) intermediate. nih.gov For example, in organocatalyzed reactions of enolates with aryl azides, a 1,3-disubstituted 1,2,3-triazene is formed in situ, which then undergoes intramolecular cyclization. nih.gov A similar pathway is proposed in the reaction of enamines with azides, which proceeds through a 1,2,3-triazoline (B1256620) intermediate that subsequently eliminates a molecule to form the aromatic triazole. beilstein-journals.org
In base-promoted reactions, the nature of the intermediate can be highly dependent on the cation. For instance, the reaction between β-carbonyl phosphonates and azides using cesium carbonate as a base proceeds through a cesium-chelated Z-enolate intermediate. acs.org This chelation was confirmed by crystallographic and spectroscopic analyses and is crucial for influencing the regioselectivity of the cycloaddition, leading specifically to 1,4,5-trisubstituted triazoles. acs.org
When this compound itself undergoes reactions, such as the condensation with dicarbonyls, the mechanism is believed to involve initial adducts like carbinolamines or Schiff bases. These intermediates are formed by the nucleophilic attack of one of the amino groups on a carbonyl carbon. This is followed by a rapid intramolecular cyclization involving the second amino group, which attacks the remaining carbonyl, leading to a dihydroxytetrahydro-triazolopyrazine intermediate that subsequently aromatizes via dehydration.
Computational Approaches to Reaction Mechanism Prediction and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in triazole chemistry. These theoretical approaches allow for the investigation of reaction pathways, the characterization of transition states, and the prediction of product regioselectivity, which can be challenging to determine experimentally. mdpi.comnih.gov
DFT calculations have been successfully employed to study the mechanism of both uncatalyzed and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com For example, calculations at the B3LYP/6-31G* level of theory were used to confirm the high reactivity of terminal alkynes and to explain the complete regioselectivity observed in the catalyzed reaction. mdpi.com The computed free-energy barriers for the formation of 1,4- and 1,5-regioisomers can explain why one isomer is formed preferentially or exclusively. mdpi.com
In more complex systems, such as the reaction of enamines with aryl azides to form 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations have been used to map the potential energy surface. nih.gov These studies identify the key transition states (e.g., TS1 and TS2) and intermediates (e.g., IN1 and IN2) along the reaction coordinate. The calculated energy profiles can validate a proposed mechanism, such as a cascade reaction involving the elimination of an amine, and explain the observed regioselectivity. nih.gov Such computational insights are critical for optimizing reaction conditions and designing new synthetic strategies for complex molecules derived from triazole scaffolds.
| Reaction Studied | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (CuAAC) | DFT (B3LYP/6-31G*) | Calculated free-energy barriers for 1,4- (4.33 kcal/mol) and 1,5-regioisomers (29.35 kcal/mol) explain the high regioselectivity of the catalyzed reaction. | mdpi.com |
| Aryl Azides with Enaminones | DFT | Identified two possible transition states (TS1, TS2) and intermediates (IN1, IN2), confirming a cascade mechanism and explaining product regioselectivity. | nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for 1h 1,2,3 Triazole 4,5 Diamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁴N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1H-1,2,3-triazole-4,5-diamine and its derivatives. While detailed spectral assignments for the parent compound are not extensively published, data from its derivatives provide significant insight into the expected chemical shifts and structural features.
¹H NMR spectra are used to identify the protons within the molecule. For derivatives of this compound, the protons of the amino groups (-NH₂) typically appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. The N-H proton of the triazole ring also presents a characteristic signal. For instance, in a study of 2-ethyl-2Н-1,2,3-triazole-4,5-diamine, NMR was successfully used to prove its structure. researchgate.net
¹³C NMR provides information about the carbon skeleton. The two carbon atoms within the 1,2,3-triazole ring of derivatives typically resonate in the aromatic region of the spectrum, generally between δ 120 and 150 ppm. researchgate.net The specific shifts are sensitive to the nature of the substituents on the ring and the nitrogen atoms.
¹⁴N NMR , although less common due to the quadrupolar nature of the nitrogen nucleus which results in broad signals, can offer direct information about the electronic environment of the nitrogen atoms within the triazole ring and the amino groups.
Detailed research findings from substituted 1-aryl-1H-1,2,3-triazol-5-amines show distinct signals that confirm their structure. For example, the amino protons (NH₂) often appear downfield, and the carbon signals for the triazole ring (C4 and C5) are clearly distinguishable. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,2,3-Triazole Derivatives Data extracted from studies on various 1,2,3-triazole derivatives to illustrate typical chemical shift ranges.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |
| ¹H | Amine (NH₂) | 4.0 - 8.0 (broad) | mdpi.com |
| Triazole Ring (C4-H) | 7.5 - 8.5 | rsc.org | |
| Benzyl (B1604629) CH₂ | ~5.8 | mdpi.com | |
| ¹³C | Triazole Ring (C4/C5) | 123 - 144 | researchgate.netmdpi.com |
| Aromatic C (substituents) | 114 - 160 | mdpi.com | |
| Benzyl CH₂ | ~50 | mdpi.com |
Infrared (IR) and Mass Spectrometry Applications in Compound Identification
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental tools for identifying functional groups and confirming the molecular weight of this compound and its derivatives.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of a diaminotriazole derivative exhibits characteristic absorption bands. Key vibrations include:
N-H Stretching: Typically observed as strong to medium bands in the 3200-3500 cm⁻¹ region, corresponding to the amino groups and the triazole N-H. mdpi.com
C=N and N=N Stretching: These vibrations from the triazole ring usually appear in the 1500-1650 cm⁻¹ region. dergipark.org.tr
Ring Deformation: Vibrations associated with the deformation of the triazole ring occur at lower frequencies.
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be expected, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence. mdpi.com
Table 2: Characteristic IR Absorption Bands and MS Data for 1,2,3-Triazole Derivatives
| Technique | Feature | Typical Range / Value | Reference |
| IR | N-H stretching (amine) | 3200 - 3500 cm⁻¹ | mdpi.com |
| C=N stretching (ring) | 1600 - 1650 cm⁻¹ | dergipark.org.tr | |
| Ring modes | 950 - 1450 cm⁻¹ | jmaterenvironsci.com | |
| MS (ESI) | [M+H]⁺ | Corresponds to Molecular Weight + 1 | mdpi.com |
| MS (ESI⁻) | [M]⁻ | Corresponds to Molecular Weight | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis
Studies on derivatives like 4,5-dicyano-1,2,3-triazole confirm the planarity of the triazole ring. mdpi.com The analysis of the closely related isomer, 3,5-diamino-1,2,4-triazole (guanazole), reveals extensive hydrogen-bonding networks. iucr.orgresearchgate.net In these structures, the amino groups and the ring nitrogen atoms act as both hydrogen bond donors and acceptors, creating robust two- and three-dimensional supramolecular architectures. iucr.orgnih.gov These networks are critical to the crystal packing, density, and stability of the material. For this compound, a similar, complex hydrogen-bonding scheme involving the two amino groups and the three ring nitrogens is anticipated.
Table 3: Selected Crystallographic Data for 3,5-diamino-1,2,4-triazole (Guanazole) Monohydrate (An Isomer of the Target Compound)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | nih.govresearchgate.net |
| N4—N3 Bond Length | 1.3943 (13) Å | researchgate.net |
| C7—N6 Bond Length | 1.3797 (15) Å | researchgate.net |
| N3—C7 Bond Length | 1.3185 (15) Å | researchgate.net |
| Hydrogen Bonds | O-H···N, N-H···N, N-H···O | iucr.orgnih.gov |
Electrochemical (e.g., Cyclic Voltammetry) and UV/Vis Spectroscopic Characterization of Derived Complexes
When this compound or its derivatives act as ligands for metal centers, electrochemical and UV/Vis spectroscopic methods are vital for characterizing the resulting coordination complexes.
Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. It can determine the oxidation and reduction potentials, providing insight into the electronic influence of the triazole ligand on the metal center. For example, CV studies on Ruthenium(II) and Nickel(II) complexes with triazole-based ligands have identified reversible redox processes corresponding to both the metal center (e.g., Ru(II)/Ru(III)) and the ligands. acs.orgrsc.org
UV/Vis Spectroscopy measures the electronic transitions within a molecule or complex. For triazole derivatives, absorptions in the UV region typically correspond to π→π* and n→π* transitions within the heterocyclic ring and any aromatic substituents. nepjol.infoacs.org When coordinated to a metal, new absorption bands, such as metal-to-ligand charge transfer (MLCT) or d-d transitions, can appear in the visible region, often imparting color to the complex.
Table 4: Electrochemical and Spectroscopic Data for Metal Complexes with Triazole-based Ligands
| Technique | System | Observation | Reference |
| Cyclic Voltammetry | Ru(II) triazole complex | Reversible Ru(II)/Ru(III) oxidation at +0.89 V vs Fc/Fc⁺ | acs.org |
| Cyclic Voltammetry | Ni(II) dithiolate complex | Reversible reduction and irreversible oxidation processes | rsc.org |
| UV/Vis Spectroscopy | Poly-1,2,3-triazoles | Absorption bands at ~265 nm and ~370 nm | acs.org |
| UV/Vis Spectroscopy | 1,2,4-Triazole (B32235) Schiff Base | π→π* and n→π* transitions at 309 nm and 331 nm | nepjol.info |
Thermal Analysis Techniques for Material Stability Studies (e.g., Thermogravimetry, Differential Scanning Calorimetry)
Thermal analysis techniques are crucial for assessing the stability, decomposition behavior, and phase transitions of this compound and its derivatives, which is particularly important for nitrogen-rich compounds.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to quantify mass loss events, such as the loss of water from a hydrated crystal or the release of volatile decomposition products. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify melting points, phase transitions, and exothermic decomposition events. The exothermic decomposition peak temperature (T_d) is a key indicator of a compound's thermal stability. Studies on energetic derivatives of 4,5-dicyano-1,2,3-triazole show that most of these molecules are thermally stable beyond 250 °C, with decomposition peaks ranging from 256 °C to 421 °C. mdpi.com
Table 5: Thermal Analysis Data for Triazole Derivatives
| Technique | Compound | Key Finding | Reference |
| DSC | 4-cyano-5-nitro-1,2,3-triazole derivative | Exothermic decomposition peak (T_d) at 256 °C | mdpi.com |
| DSC | 4,5-bis(1H-tetrazol-5-yl)-1,2,3-triazole | High thermal stability with T_d at 421 °C | mdpi.com |
| TGA | 3,5-diamino-1,2,4-triazole monohydrate | Mass loss of 14.51% corresponding to dehydration | nih.gov |
| DTG | 1,2,4-Triazole | Maximum thermal decomposition at 199.68 °C | omicsonline.org |
Following a comprehensive search for scientific literature, it has been determined that there is a notable lack of published research specifically detailing the theoretical and computational studies for the chemical compound This compound as requested in the provided outline.
The available research data predominantly focuses on its isomer, 1H-1,2,4-triazole-3,5-diamine (also known as guanazole), or other substituted triazole derivatives. iucr.orgnih.govcolab.wscentralasianstudies.orgmjcce.org.mkresearchgate.netajchem-a.com For instance, studies involving quantum chemical calculations, vibrational analysis, and Hirshfeld surface analysis have been conducted on 1H-1,2,4-triazole-3,5-diamine and other complex triazoles, but not on the specific this compound isomer. iucr.orgnih.govcolab.ws
To maintain scientific accuracy and strictly adhere to the user's directive to focus solely on this compound, it is not possible to generate the requested article. Applying data from different isomers or derivatives would be scientifically inaccurate and would constitute a misrepresentation of the facts for the specified compound.
Therefore, the detailed analysis for the following sections, as per the user's outline, cannot be provided at this time due to the absence of specific research on this compound in these areas:
Theoretical and Computational Studies on 1h 1,2,3 Triazole 4,5 Diamine Systems
Prediction of Global Reactivity Descriptors and Chemical Potential
Further investigation into primary scientific databases and scholarly journals would be required to find or generate the specific computational data needed to fulfill this request.
Applications of 1h 1,2,3 Triazole 4,5 Diamine and Its Derived Scaffolds in Academic Research
Medicinal Chemistry Research and Drug Design Scaffolds
The 1,2,3-triazole scaffold is a prominent feature in many medicinal agents due to its ability to engage in various biological interactions. tandfonline.comnih.gov Derivatives of 1H-1,2,3-triazole-4,5-diamine, in particular, have been extensively explored for their potential as therapeutic agents.
Development of Enzyme Inhibitors
The rigid, planar structure of the 1,2,3-triazole ring makes it an excellent scaffold for designing enzyme inhibitors that can fit into specific binding pockets.
c-Met Inhibitors: Derivatives of 1,2,3-triazolo[4,5-b]pyrazine, which can be synthesized from this compound, have been identified as potent inhibitors of the c-Met receptor tyrosine kinase. researchgate.netmdpi.comresearchgate.net For instance, Savolitinib, a c-Met inhibitor containing this scaffold, has been investigated for its anticancer properties. researchgate.netmdpi.com The design of these inhibitors often involves creating molecules that can effectively block the ATP-binding site of the kinase. researchgate.net
GABA-A Allosteric Modulators: 1,2,3-triazolo[4,5-c]pyridazine derivatives have shown activity as allosteric modulators of the GABA-A receptor, suggesting their potential in neurological and psychiatric disorders. researchgate.netmdpi.comresearchgate.net
BACE-1 Inhibitors: The 1,2,3-triazolo[1,5-a]pyrazine scaffold has been utilized in the development of inhibitors for β-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. researchgate.netmdpi.comresearchgate.net
PIM Kinase Inhibitors: Researchers have identified 1,2,3-triazolo[4,5-b]pyridines as inhibitors of PIM kinases, which are involved in cell survival and proliferation. nih.gov The development of these inhibitors often involves a scaffold hopping approach to identify novel chemical entities with desired activity. nih.gov
Cyclin-Dependent Kinase (CDK) Inhibitors: Analogues of 1-acyl-1H- tandfonline.comresearchgate.netjmaterenvironsci.comtriazole-3,5-diamine have been synthesized and found to be potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. tandfonline.comresearchgate.netnih.govebi.ac.uk One representative compound demonstrated in vivo efficacy in a human melanoma xenograft model. researchgate.netnih.govebi.ac.uk
Structure-Activity Relationship (SAR) Studies of Functionalized Triazoles
Extensive research has been dedicated to understanding the structure-activity relationships (SAR) of functionalized triazoles to optimize their biological activities. These studies have revealed that the nature and position of substituents on the triazole ring significantly influence their potency and selectivity. tandfonline.comtandfonline.com For example, in a series of tacrine-1,2,3-triazole hybrids, the position of the nitrogen atom in the linker and the nature of the substituent on the triazole ring were found to be critical for their biological activity. scispace.com Similarly, for 1,2,3-triazole-dithiocarbamate hybrids with anticancer activity, SAR studies indicated that the electronic properties of the substituents on the phenyl ring played a crucial role. nih.gov
Role as Bioisosteres in Lead Molecule Optimization
The 1,2,3-triazole ring is widely used as a bioisostere for other functional groups, such as amide bonds, in drug design. nih.govsci-hub.senih.gov This is due to its similar steric and electronic properties, including its ability to participate in hydrogen bonding. nih.gov Replacing an amide with a 1,2,3-triazole can lead to improved metabolic stability and pharmacokinetic properties. researchgate.net This strategy has been successfully applied in the development of various therapeutic agents, including microtubule targeting agents. nih.gov
In vitro and Preclinical in vivo Evaluation of Biological Activities
Derivatives of this compound have been evaluated for a broad spectrum of biological activities in both in vitro and preclinical in vivo models.
Antimicrobial Activity: Numerous studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives against a range of bacteria and fungi. jmaterenvironsci.comnih.govbeilstein-journals.orgresearchgate.netd-nb.infomdpi.com The incorporation of the 1,2,3-triazole moiety into existing antimicrobial agents, such as metronidazole, has been shown to enhance their activity. nih.govbeilstein-journals.org The mechanism of action is often related to the disruption of essential cellular processes in microorganisms.
Anticancer Activity: The anticancer properties of triazole derivatives are well-documented. tandfonline.comresearchgate.netnih.govpensoft.net They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, certain aminomethyl derivatives of 2,4-dihydro-3H-1,2,4-triazole-3-thiones have demonstrated cytotoxic activities on human colon cancer cell lines. nih.gov
Anti-inflammatory Activity: Some 1,2,4-triazole (B32235) derivatives have exhibited significant anti-inflammatory and analgesic effects. tandfonline.com
Antioxidant Activity: Certain triazole derivatives have been reported to possess antioxidant properties. nih.gov
Antiviral Activity: The triazole scaffold is present in several antiviral drugs, and research continues to explore new derivatives with antiviral potential. nih.gov
Table 1: Selected Biological Activities of this compound Derivatives
| Biological Activity | Derivative Type | Key Findings | References |
|---|---|---|---|
| Enzyme Inhibition | |||
| c-Met Inhibition | 1,2,3-triazolo[4,5-b]pyrazines | Potent inhibition of c-Met kinase. | researchgate.netmdpi.comresearchgate.net |
| PIM Kinase Inhibition | 1,2,3-triazolo[4,5-b]pyridines | Identified as effective PIM kinase inhibitors. | nih.gov |
| CDK Inhibition | 1-acyl-1H- tandfonline.comresearchgate.netjmaterenvironsci.comtriazole-3,5-diamines | Potent and selective inhibition of CDK1 and CDK2. | tandfonline.comresearchgate.netnih.govebi.ac.uk |
| Antimicrobial | |||
| Antibacterial | Metronidazole-1,2,3-triazole hybrids | Enhanced activity compared to the parent drug. | nih.govbeilstein-journals.org |
| Antifungal | 1,2,3-triazole glycosides | Promising activity against various fungal strains. | mdpi.com |
| Anticancer | |||
| Cytotoxicity | Aminomethyl triazole-thiones | Significant cytotoxic effects on colon cancer cells. | nih.gov |
Materials Science Applications
Beyond its medicinal applications, the this compound scaffold and its derivatives are finding use in the development of advanced materials.
Integration into Polymeric Materials
The unique properties of the triazole ring, such as its thermal stability and ability to coordinate with metals, make it a valuable component in polymeric materials.
Proton Conductors: 4,5-dicyano-1H- tandfonline.comresearchgate.netnih.gov-triazole has been investigated as a proton transport facilitator in polymer electrolyte membrane fuel cells. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-acyl-1H- tandfonline.comresearchgate.netjmaterenvironsci.comtriazole-3,5-diamine |
| Savolitinib |
| 1,2,3-triazolo[4,5-b]pyrazine |
| 1,2,3-triazolo[4,5-c]pyridazine |
| 1,2,3-triazolo[1,5-a]pyrazine |
| 1,2,3-triazolo[4,5-b]pyridines |
| Tacrine |
| 1,2,3-triazole-dithiocarbamate |
| Metronidazole |
| 2,4-dihydro-3H-1,2,4-triazole-3-thiones |
| 1,2,3-triazolo[4,5-d]pyridazine |
Development of Functional Materials (e.g., Light-Emitting Diodes)
The 1,2,3-triazole ring is a component in various functional materials due to its electronic properties, rigidity, and ability to engage in hydrogen bonding. researchgate.netresearchgate.net These characteristics make triazole derivatives candidates for materials with applications in organic coatings, chemosensors, and luminescent complexes. researchgate.net While literature specifically detailing the use of this compound in light-emitting diodes (LEDs) is not prominent, the broader family of 1,2,3-triazoles has been incorporated into such technologies. researchgate.net For instance, the inherent luminescent properties of the poly-1,2,3-triazole structure are noted for their potential in developing fluorescent materials. The nitrogen-rich framework of the triazole ring is a key feature in the construction of ordered supramolecular architectures and functional polymers. researchgate.net
Coordination Chemistry and Ligand Design
The true potential of the this compound scaffold is most evident in the field of coordination chemistry. The two amino groups at the 4 and 5 positions offer ideal N,N'-donor sites for chelation with metal ions. Although research on the diamine itself is sparse, extensive studies on its analogues, particularly the 4,5-dithiol (tazdtH₂) and 4,5-dicarboxylic acid (H₃TDA) derivatives, provide a clear blueprint for its coordination behavior.
Synthesis of Metal Complexes (e.g., with Ni, Pd, Pt, Co)
The synthesis of metal complexes using 4,5-disubstituted 1,2,3-triazoles has been successfully demonstrated with a range of transition metals. Research on the analogous 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) has shown its capability to form stable complexes with Ni(II), Pd(II), Pt(II), and Co(III). rsc.orgmdpi.com These complexes are typically synthesized by reacting the deprotonated dithiol ligand with metal precursors like [(dppe)MCl₂] (where M = Ni, Pd, Pt and dppe = bis(diphenylphosphanyl)ethane) or [(η⁵-C₅H₅)Co(CO)I₂]. mdpi.com
Similarly, the 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA) ligand has been used to synthesize cobalt(II) and zinc(II) complexes under hydrothermal conditions. tandfonline.comresearchgate.net These studies highlight the versatility of the 4,5-disubstituted triazole core in forming both discrete binuclear units and extended coordination polymers. researchgate.net Given these precedents, it is highly probable that this compound could act as a bidentate chelating ligand to form stable complexes with these and other transition metals.
Table 1: Examples of Metal Complexes Synthesized from 4,5-Disubstituted 1,2,3-Triazole Analogues
| Ligand Analogue | Metal Ion | Ancillary Ligand | Complex Formula | Reference |
|---|---|---|---|---|
| 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) | Ni(II) | dppe | [Ni(dppe)(tazdt)] | rsc.org |
| 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) | Pd(II) | dppe | [Pd(dppe)(tazdt)] | rsc.org |
| 1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) | Co(III) | η⁵-C₅H₅ | [(η⁵-C₅H₅)Co(tazdt)] | mdpi.com |
| 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA) | Co(II) | H₂O | [Co₂(HTDA)₂(H₂O)₆] | researchgate.net |
| 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA) | Co(II) | H₂O | {[Co₃(TDA)₂(H₂O)₈]}n | researchgate.net |
| 1H-1,2,3-triazole-4,5-dicarboxylic acid (H₃TDA) | Zn(II) | 2,2'-bipyridine, H₂O | [Zn₃(tda)₂(bipy)₂(H₂O)₂]n | tandfonline.com |
Investigation of Metal-Ligand Interactions and Coordination Behavior
Studies on 1H-1,2,3-triazole analogues provide significant insight into the potential metal-ligand interactions of the diamine derivative. For 1H-1,2,3-triazole-4,5-dithiolates, coordination experiments reveal a strong preference for regioselective binding through the dithiolate unit at the C4 and C5 positions, rather than through the nitrogen atoms of the triazole ring. mdpi.com This results in the formation of a stable five-membered chelate ring with the metal center. This bidentate coordination via the substituents is a dominant feature. rsc.orgmdpi.com
The 1H-1,2,3-triazole-4,5-dicarboxylate (tda³⁻) ligand demonstrates even greater coordination versatility. In a zinc complex, it was shown to exhibit a hexadentate binding mode, chelating and bridging three different Zn(II) ions. tandfonline.com In cobalt complexes, the dicarboxylate ligand bridges two Co(II) ions to form binuclear units. researchgate.net These examples suggest that this compound would likely function as a potent bidentate chelating ligand through its two amino groups, forming stable complexes suitable for further study and application.
Study of Electronic and Magnetic Properties of Derived Complexes
The electronic and magnetic properties of metal complexes derived from 4,5-disubstituted 1,2,3-triazoles are of significant academic interest. The electronic properties of Ni(II) and Pd(II) complexes with 1H-1,2,3-triazole-4,5-dithiolate have been investigated using cyclic voltammetry and UV/Vis spectroscopy. rsc.orgmdpi.com These studies provide information on the redox behavior and electronic transitions within the complexes, which are influenced by both the metal center and the triazole-based ligand. mdpi.com
Furthermore, the magnetic properties of two cobalt(II) complexes derived from 1H-1,2,3-triazole-4,5-dicarboxylic acid have been studied in detail. researchgate.net One complex exists as a binuclear Co(II) unit, while the other forms a 1D coordination polymer. researchgate.net The investigation of their magnetic behavior provides insights into the magnetic coupling between the metal centers, which is mediated by the triazole-dicarboxylate bridge. researchgate.net
Catalysis Research
Design and Synthesis of Triazole-Based Ligands for Metal Catalysis
The 1,2,3-triazole scaffold is a cornerstone in the design of ligands for metal catalysis, a fact underscored by the advent of click chemistry. researchgate.net The stability and modular nature of the triazole ring allow for the straightforward synthesis of a vast array of ligands with tunable steric and electronic properties. researchgate.netmdpi.com While there are no specific reports on the use of this compound itself as a ligand in catalysis, its structure presents it as a valuable precursor for creating more complex ligand systems. The presence of two primary amine groups allows for further functionalization, for example, through condensation reactions with aldehydes or ketones to form Schiff base ligands. Such Schiff base-triazole ligands are known to form catalytically active complexes with various transition metals. researchgate.net The design of new catalytic systems based on derivatives of this compound remains a promising area for future research.
Evaluation of Catalytic Performance in Organic Transformations
The 1,2,3-triazole scaffold, the core of this compound, is a highly versatile building block in the development of ligands for catalysis. The presence of three nitrogen atoms within the ring provides multiple coordination sites for metal ions, making triazole derivatives effective ligands in a variety of catalytic reactions. scielo.org.mxuq.edu.au The modular synthesis of these ligands, often through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the precise tuning of the catalyst's steric and electronic properties by modifying substituent groups. scielo.org.mxrsc.orgresearchgate.net
Ruthenium complexes incorporating triazole-based ligands have demonstrated significant catalytic activity. For instance, a Ru(II) complex with a triazole ligand has been used as an effective catalyst for the transfer hydrogenation of numerous aldehydes and ketones, using ethanol (B145695) as both the solvent and the hydrogen source under mild, aerobic conditions. scielo.org.mx The efficiency of such catalytic systems is heavily dependent on the electron-donating ability of the nitrogen atoms within the 1,2,3-triazole moiety. rsc.org
Palladium-catalyzed cross-coupling reactions, fundamental for forming carbon-carbon and carbon-heteroatom bonds, have also benefited from triazole-based phosphine (B1218219) ligands (ClickPhos). acs.org These ligands have enabled the efficient amination and Suzuki-Miyaura coupling of even unactivated aryl chlorides. acs.org The diamino functionality of this compound offers a platform for creating bidentate or tridentate ligands, which can form stable complexes with transition metals like palladium and ruthenium, potentially enhancing their catalytic performance and selectivity in reactions such as C-H functionalization. rsc.org The ability to functionalize the triazole ring directly allows for the synthesis of diverse derivatives crucial for pharmaceutical and materials chemistry. rsc.org
Energetic Materials Research (for N-rich triazoles, applicable principles)
Nitrogen-rich heterocyclic compounds, particularly those based on the triazole ring system, are a major focus in the field of high-energy density materials (HEDMs). rsc.org The inherent properties of the triazole ring, such as its high positive heat of formation, aromatic stability, and high nitrogen content, make it a remarkable framework for developing next-generation energetic materials, often referred to as "green" explosives due to the primary byproduct being innocuous dinitrogen (N₂) gas. rsc.orgresearchgate.netnih.gov
The development of advanced HEDMs is guided by several key design principles aimed at maximizing performance while maintaining acceptable safety and stability.
High Nitrogen Content: A primary strategy is to maximize the nitrogen content of the molecule. nih.govacs.org The high energy stored in C-N and N-N bonds is released upon decomposition to form the exceptionally stable N₂ molecule, resulting in a large positive heat of formation. rsc.org 1H,4′H-[3,3′-bis(1,2,4-triazole)]-4′,5,5′-triamine, for example, has a nitrogen content of 69.6%. nih.govacs.org
High Positive Heat of Formation (HOF) and Density (ρ): These are critical parameters for high detonation performance. researchgate.netnih.gov Constructing molecular skeletons with dense substituents and high positive heats of formation is a valuable approach. nih.govrsc.org Strategies include introducing energetic functional groups and creating fused-ring structures.
Introduction of Energetic Groups: The energy content and performance of the triazole core are significantly enhanced by the introduction of specific explosophoric groups. These include nitro (-NO₂), azido (B1232118) (-N₃), nitramino (-NHNO₂), and dinitromethyl groups. rsc.orgnih.govresearchgate.net
Oxygen Balance: For many applications, achieving a favorable oxygen balance is crucial for ensuring complete and efficient combustion of the material. nih.govrsc.org This is often accomplished by incorporating oxygen-rich functional groups.
Molecular Stability: The aromaticity of the triazole ring provides a foundation of good thermal stability. researchgate.net Further stability can be engineered through intramolecular hydrogen bonding and other non-covalent interactions. semanticscholar.org An oxidation strategy, creating N-oxides of the heterocyclic ring, can also improve energetic properties while maintaining stability. semanticscholar.org
Computational chemistry serves as an effective and time-saving tool for screening potential HEDMs by predicting their physicochemical and detonation properties with relatively high precision. nih.govrsc.org
Quantum Chemical Calculations: Density Functional Theory (DFT) is a widely used method to predict fundamental properties. It is employed to calculate the solid-phase heat of formation (HOF) and the crystal density (ρ) of designed molecules. researchgate.netnih.gov
Detonation Performance Prediction: The predicted density and heat of formation are used as inputs for empirical models like the Kamlet-Jacobs (K-J) equations to estimate key detonation performance parameters. researchgate.netresearchgate.net These parameters include:
Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.
Detonation Pressure (P): The pressure of the shock wave produced by the detonation.
Stability and Sensitivity Analysis:
Bond Dissociation Energy (BDE): The thermal stability of a molecule is often evaluated by calculating the BDE of its weakest bond, which is typically the "trigger bond" (e.g., C-NO₂ or N-NO₂). A higher BDE suggests greater stability. researchgate.net
Impact Sensitivity (h₅₀): This parameter, which indicates sensitivity to external impact, can be predicted using empirical equations based on the molecule's surface electrostatic potentials. nih.gov
The table below presents computationally predicted properties for several designed high-energy triazole derivatives, illustrating the performance achievable with this scaffold.
Chemical Biology and Probe Development
The 1,2,3-triazole scaffold is a cornerstone in the field of chemical biology, largely due to its utility as a stable, biocompatible linker and its role in the construction of functional molecules like fluorescent probes. nih.govnih.gov
Derivatives of this compound are valuable precursors for synthesizing advanced fluorescent probes for bioimaging. The condensation of the diamine with 1,2-dicarbonyl compounds yields 1,2,3-triazolo[4,5-b]pyrazines, a class of molecules with excellent properties for use as fluorescent probes in optical and cellular imaging. mdpi.comresearchgate.net
The fluorescence in these systems often arises from a "push-pull" mechanism, where the triazole ring connects electron-donating and electron-accepting groups. nih.gov The fluorescent properties, such as emission wavelength, quantum yield, and Stokes shift, can be finely tuned by altering the substituents attached to the core structure. nih.gov This modularity allows for the rational design of probes for specific biological targets and imaging applications.
Research has demonstrated the practical application of these probes. A phenyl ester derivative of a 1,2,3-triazolo[4,5-b]pyrazine was successfully used to stain HeLa cells for epifluorescence microscopy, exhibiting low cytotoxicity and performance comparable to commercially available dyes. mdpi.com The versatility of the triazole scaffold enables its conjugation with other molecules, such as peptides and nanoparticles, to create targeted probes for applications in cancer cell imaging and drug delivery. nih.gov The powerful fluorescence of these compounds, which can change based on solvent polarity, makes them suitable as environmentally sensitive probes for investigating enzyme binding sites and nucleic acid structures. mdpi.com
The table below summarizes the optical properties of representative fluorescent probes based on triazole scaffolds.
Table of Mentioned Compounds
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies for 1H-1,2,3-Triazole-4,5-diamine Derivatives
The synthesis of 1,2,3-triazole derivatives has been revolutionized by the principles of green chemistry, moving away from traditional methods that often rely on hazardous solvents and high energy consumption. rsc.org Future research will intensify the focus on developing more environmentally benign and efficient synthetic routes.
Key trends in this area include:
Green Solvents: The use of sustainable solvents is a primary focus. Water, glycerol, and deep eutectic solvents (DES) have emerged as effective media for triazole synthesis, often facilitating high yields and easy product isolation. consensus.app For instance, visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully performed in water, allowing for the recycling of both the catalyst and the solvent. consensus.app
Alternative Energy Sources: Nonconventional energy sources are being employed to drive reactions more efficiently and reduce energy consumption. nih.gov Ultrasound irradiation and microwave-assisted synthesis have been shown to accelerate reaction times and improve yields for 1,2,3-triazole formation. nih.govmdpi.com
Eco-Friendly Catalysts: Research is geared towards developing and utilizing catalysts that are less toxic and recyclable. Copper nanoparticles and novel nanoreactors have been used effectively in green solvent systems, enhancing the sustainability of the synthesis process. consensus.app
The overarching goal is to create synthetic pathways that are not only efficient but also align with the principles of sustainability, minimizing waste and environmental impact. rsc.orgresearchgate.net
| Green Synthesis Approach | Key Features | Examples |
| Use of Green Solvents | Employs environmentally benign solvents like water, glycerol, or Deep Eutectic Solvents (DES). | CuAAC reactions in water; One-pot synthesis in glycerol. consensus.app |
| Alternative Energy | Utilizes energy sources like ultrasound or microwaves to reduce reaction times and energy input. | Ultrasound-assisted synthesis of fluoro phenyl triazoles. mdpi.com |
| Sustainable Catalysis | Focuses on recyclable and low-toxicity catalysts. | Use of copper nanoparticles in aqueous media. consensus.app |
Advanced Integration into Novel Functional Materials and Devices
The unique properties of the 1,2,3-triazole ring, including its high polarity, rigidity, and ability to form hydrogen bonds, make it an excellent building block for advanced functional materials. semanticscholar.orgresearchgate.net Future research will exploit these characteristics for a range of applications.
Polymer Chemistry: Triazole-containing polymers are being investigated for their enhanced thermal stability and specific functionalities. The click chemistry reaction used to form the triazole ring is highly efficient for polymerization and post-polymerization modification. nih.gov
Electronic and Optoelectronic Devices: The electron-rich nature of the triazole ring makes it suitable for applications in organic electronics. Research is exploring triazole-functionalized chromophores for their potential in tuning light emission and in the development of sensors and other optoelectronic devices. rsc.org
Proton-Conducting Membranes: Specific triazole derivatives, such as 4,5-dicyano-1H- semanticscholar.orgnih.govnih.gov-triazole, have been identified as effective proton transport facilitators. nih.gov This opens avenues for their integration into polymer electrolyte membranes for fuel cells, operating efficiently under anhydrous conditions and at elevated temperatures.
The versatility of the triazole scaffold allows for its incorporation into a wide array of materials, promising innovations in fields from energy storage to advanced electronics. nih.gov
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While 1,2,3-triazole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, significant potential remains for discovering new therapeutic applications. researchgate.netnih.gov The triazole ring often acts as a stable pharmacophore or a bioisostere, replacing other chemical groups to improve a drug's pharmacological profile. tandfonline.com
Future research will concentrate on:
Novel Enzyme Inhibition: Scientists are actively screening triazole-based compound libraries against new biological targets. For example, 4,5-disubstituted 1,2,3-triazole derivatives have been identified as potent and selective inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Similarly, 3,5-diamino-1,2,4-triazoles (a related isomer) have been developed as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an important target in epigenetics. rsc.orgnih.gov
Targeting Antimicrobial Resistance: With the rise of drug-resistant pathogens, new antibacterial agents are urgently needed. The 1,2,4-triazole (B32235) scaffold, in particular, has been incorporated into novel compounds showing significant activity against resistant bacterial strains like Bacillus subtilis. mdpi.com
Elucidating Mechanisms of Action: A deeper understanding of how triazole derivatives interact with their biological targets is crucial. Molecular docking and other computational studies are being used to predict binding modes and guide the design of more potent and selective compounds. For instance, studies on triazole derivatives as α-glucosidase inhibitors for diabetes treatment have used such methods to clarify their mechanism of action. nih.govnih.gov
The structural tunability of the triazole scaffold makes it an ideal platform for developing targeted therapies against a wide range of diseases. nih.gov
| Biological Target | Triazole Scaffold Type | Therapeutic Area |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 4,5-disubstituted 1,2,3-triazoles | Cancer Immunotherapy nih.gov |
| Lysine-specific demethylase 1 (LSD1) | 3,5-diamino-1,2,4-triazoles | Epigenetics, Cancer nih.gov |
| α-Glucosidase | 1,2,4-triazole derivatives | Diabetes nih.gov |
| DNA-gyrase | Naphthyridinone-triazole hybrids | Antibacterial mdpi.com |
Interdisciplinary Research with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of this compound derivatives. These computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds before they are synthesized.
Emerging trends in this interdisciplinary field include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to predict the biological activity of triazole compounds based on their molecular structure. semanticscholar.org For example, AI-based QSAR studies have been used to predict the histone deacetylase (HDAC) inhibitory activity of triazole derivatives for anticancer applications. semanticscholar.org
Virtual Screening and Drug Design: AI algorithms can screen large virtual libraries of potential triazole derivatives to identify promising candidates for specific biological targets. nih.gov This approach was used to design novel erlotinib-based 1,2,3-triazole derivatives as potent IDO1 inhibitors, with AI predicting their binding affinities. nih.gov
ADMET Property Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. Machine learning models are increasingly used to evaluate the drug-likeness and pharmacokinetic profiles of new triazole compounds early in the discovery process. nih.govmdpi.com
By leveraging the predictive power of AI, researchers can design more effective triazole-based compounds with a higher probability of success, saving significant time and resources. mdpi.com
Bioorthogonal Chemistry Applications of Triazole Scaffolds
The 1,2,3-triazole ring is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," is a prime example, producing a stable 1,4-disubstituted 1,2,3-triazole linker. researchgate.netnih.gov
Future applications in this area are expanding rapidly:
Bioconjugation: The triazole linkage is widely used to attach probes, tags, or therapeutic agents to biomolecules such as proteins, nucleic acids, and glycans. nih.gov This allows for the precise study of biological processes in vitro and in vivo.
Activity-Based Protein Profiling (ABPP): Click chemistry has revolutionized ABPP, a method for studying enzyme function in complex biological samples. nih.gov Probes containing an alkyne or azide (B81097) group can be used to label active enzymes, with a triazole linkage subsequently formed to attach a reporter tag for detection and analysis.
Live-Cell Imaging and Labeling: While the toxicity of copper catalysts has been a challenge for live-cell applications of CuAAC, ongoing research focuses on developing new ligands that minimize copper's toxicity and improve cell permeability. nih.govacs.org Furthermore, the development of copper-free click reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), provides an alternative that is highly suitable for use in living organisms. nih.gov
The robustness, selectivity, and biocompatibility of the triazole-forming click reaction ensure its continued and expanding role in chemical biology and therapeutic development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
